N-(4-{[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide
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Overview
Description
N-(4-{[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide is a complex organic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes a triazinoindole core, a butyl group, and an acetamide moiety. Compounds containing the triazinoindole structure have been reported to exhibit a wide range of biological activities, making them of significant interest in medicinal and organic chemistry .
Preparation Methods
The synthesis of N-(4-{[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide typically involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are usually carried out under reflux conditions. The molecular structures of the synthesized compounds are elucidated using elemental analysis and spectral data .
Chemical Reactions Analysis
N-(4-{[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(4-{[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-{[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide involves its interaction with molecular targets such as DNA and enzymes. The compound’s triazinoindole core allows it to intercalate into DNA, disrupting the replication process and leading to cytotoxic effects . Additionally, the compound’s ability to chelate iron ions makes it a potential candidate for cancer therapy, as it can induce apoptosis in cancer cells by depleting intracellular iron levels .
Comparison with Similar Compounds
N-(4-{[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide can be compared with other similar compounds, such as:
- N-(4-({2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl}sulfamoyl)phenyl)acetamide
- tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
- indolo[2,3-b]quinoxalines These compounds share structural similarities but differ in their specific substituents and biological activities. The unique combination of the triazinoindole core and the butyl group in this compound enhances its biological activity and lipophilicity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C23H23N5O2S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[4-[2-[(5-butyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C23H23N5O2S/c1-3-4-13-28-19-8-6-5-7-18(19)21-22(28)25-23(27-26-21)31-14-20(30)16-9-11-17(12-10-16)24-15(2)29/h5-12H,3-4,13-14H2,1-2H3,(H,24,29) |
InChI Key |
BOVPTCCZOWPLIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)C4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
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